4-Isopropoxy-3-(trifluoromethyl)benzoic acid 4-Isopropoxy-3-(trifluoromethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 213598-16-4
VCID: VC2273836
InChI: InChI=1S/C11H11F3O3/c1-6(2)17-9-4-3-7(10(15)16)5-8(9)11(12,13)14/h3-6H,1-2H3,(H,15,16)
SMILES: CC(C)OC1=C(C=C(C=C1)C(=O)O)C(F)(F)F
Molecular Formula: C11H11F3O3
Molecular Weight: 248.2 g/mol

4-Isopropoxy-3-(trifluoromethyl)benzoic acid

CAS No.: 213598-16-4

Cat. No.: VC2273836

Molecular Formula: C11H11F3O3

Molecular Weight: 248.2 g/mol

* For research use only. Not for human or veterinary use.

4-Isopropoxy-3-(trifluoromethyl)benzoic acid - 213598-16-4

Specification

CAS No. 213598-16-4
Molecular Formula C11H11F3O3
Molecular Weight 248.2 g/mol
IUPAC Name 4-propan-2-yloxy-3-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C11H11F3O3/c1-6(2)17-9-4-3-7(10(15)16)5-8(9)11(12,13)14/h3-6H,1-2H3,(H,15,16)
Standard InChI Key FMRZLMJTOCTKPU-UHFFFAOYSA-N
SMILES CC(C)OC1=C(C=C(C=C1)C(=O)O)C(F)(F)F
Canonical SMILES CC(C)OC1=C(C=C(C=C1)C(=O)O)C(F)(F)F

Introduction

Physical and Chemical Properties

4-Isopropoxy-3-(trifluoromethyl)benzoic acid possesses distinctive physical and chemical properties that influence its behavior and applications. These properties have been characterized through various analytical methods and are crucial for understanding the compound's potential uses.

Core Physical Properties

The key physical properties of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid are summarized in the following table:

PropertyValue
CAS Number213598-16-4
Molecular FormulaC₁₁H₁₁F₃O₃
Molecular Weight248.20 g/mol
Exact Mass248.06600
MDL NumberMFCD12913405
Physical StateSolid
Recommended StorageSealed in dry conditions at room temperature

Table 1: Core Physical Properties of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid

Thermodynamic and Physicochemical Properties

The compound exhibits specific thermodynamic and physicochemical characteristics that are relevant to its handling, processing, and application:

PropertyValue
Density1.287 g/cm³
Boiling Point312.355°C at 760 mmHg
Flash Point142.707°C
Melting PointNot available
Vapor Pressure0 mmHg at 25°C
Index of Refraction1.473

Table 2: Thermodynamic and Physicochemical Properties

Structural and Electronic Properties

The molecular structure includes important electronic and structural features that influence reactivity and interactions:

PropertyValue
LogP3.19080
Polar Surface Area (PSA)46.53000

Table 3: Structural and Electronic Properties

The LogP value of 3.19080 indicates the compound has relatively high lipophilicity, which may influence its permeability across biological membranes and its solubility profile in various solvents. The polar surface area provides insight into the molecule's potential for hydrogen bonding and other polar interactions.

Signal WordHazard StatementsPrecautionary Statements
WarningH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Table 4: GHS Classification Information

Applications and Research Context

4-Isopropoxy-3-(trifluoromethyl)benzoic acid has appeared in multiple patent documents from pharmaceutical companies, suggesting its potential significance in drug development and medicinal chemistry research.

Pharmaceutical Research

The compound is mentioned in several patents from major pharmaceutical companies, indicating its potential utility in various drug development programs:

CompanyPatent ReferenceYear
Arena PharmaceuticalsWO2011/109471 A12011
Glaxo Group LimitedWO2008/128951 A12008
Glaxo Group LimitedWO2011/134280 A12011
Asahi Kasei Pharma CorporationUS2008/200535 A12008

Synthesis Methods

While the search results don't provide specific synthesis methods for 4-Isopropoxy-3-(trifluoromethyl)benzoic acid, they do include information on related synthetic approaches for trifluoromethylbenzoic acid derivatives that may be adaptable to this specific compound.

General Synthetic Approach

Based on patent information for related compounds, potential synthetic routes might involve:

  • Preparation of appropriately substituted benzoic acid precursors

  • Introduction of the trifluoromethyl group through reaction with fluorinating agents

  • Installation of the isopropoxy group through alkylation chemistry

A general approach for synthesizing trifluoromethylbenzoic acids is described in patent CN107417518A, which includes:

  • Acylation reaction with thionyl chloride to form an acyl chloride intermediate

  • Chlorination under light illumination to introduce a trichloromethyl group

  • Fluorination with hydrogen fluoride to convert trichloromethyl to trifluoromethyl

  • Hydrolysis to obtain the final benzoic acid derivative

This general methodology might be adapted to synthesize 4-Isopropoxy-3-(trifluoromethyl)benzoic acid with appropriate modifications to accommodate the isopropoxy substituent.

Derivatization Strategies

Additional synthetic approaches mentioned in the search results include alkylation conditions that might be relevant for introducing the isopropoxy group:

"K₂CO₃, R²Br, DMF, 60°C, 2h"

Such conditions could potentially be used to introduce the isopropoxy group to an appropriate hydroxyl-substituted precursor of the target compound.

Structure-Activity Relationships

The presence of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid in multiple pharmaceutical patents suggests that its structural features may confer desirable properties relevant to drug development.

Key Structural Features

The compound possesses three principal functional groups that likely contribute to its properties and potential applications:

  • Carboxylic acid group: Provides hydrogen bond donor/acceptor capabilities and potential for derivatization

  • Trifluoromethyl group: Known to enhance metabolic stability and influence electronic properties

  • Isopropoxy group: Affects lipophilicity and can modulate biological distribution properties

The specific arrangement of these groups on the benzene ring creates a unique spatial and electronic configuration that may be important for particular applications or interactions with biological targets.

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